TAPI-0

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

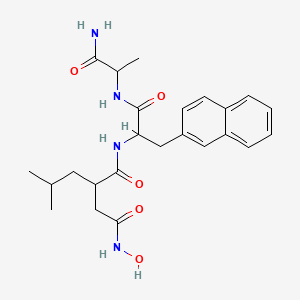

N-[1-[(1-amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O5/c1-14(2)10-19(13-21(29)28-33)23(31)27-20(24(32)26-15(3)22(25)30)12-16-8-9-17-6-4-5-7-18(17)11-16/h4-9,11,14-15,19-20,33H,10,12-13H2,1-3H3,(H2,25,30)(H,26,32)(H,27,31)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCPLBFLOSEABN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TAPI-0 Mechanism of Action in TNF-alpha Converting Enzyme (TACE) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of TAPI-0, a potent hydroxamate-based inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17. TACE is a critical sheddase involved in the release of the pro-inflammatory cytokine TNF-alpha, making it a key therapeutic target for a range of inflammatory diseases. This document details the biochemical and cellular mechanisms of this compound, presenting quantitative data on its inhibitory activity, comprehensive experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to TACE and its Inhibition by this compound

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine with a central role in mediating inflammation, immunity, and apoptosis.[1] It is initially synthesized as a 26 kDa transmembrane protein (pro-TNF-α), which is then cleaved by TACE to release the soluble 17 kDa active form.[2] TACE, a member of the A Disintegrin and Metalloproteinase (ADAM) family, is a zinc-dependent metalloproteinase.[2] The dysregulation of TACE activity and the subsequent overproduction of soluble TNF-α are implicated in the pathophysiology of numerous inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.

This compound (TNF-alpha Processing Inhibitor-0) is a synthetic, broad-spectrum metalloproteinase inhibitor. It belongs to the hydroxamate class of inhibitors, which are known to chelate the active site zinc ion essential for the catalytic activity of metalloproteinases.[3] this compound has been widely used as a pharmacological tool to study the roles of TACE and other metalloproteinases in various biological processes.

Quantitative Analysis of this compound Inhibitory Activity

The potency of this compound as a TACE inhibitor has been quantified through various in vitro assays. The most commonly reported value is the half-maximal inhibitory concentration (IC50).

| Inhibitor | Target Enzyme | IC50 Value | Ki Value | Mode of Inhibition | Reference |

| This compound | TACE (ADAM17) | 100 nM | Not Reported | Not Reported | [Calbiochem, 2023] |

| This compound | Collagenase | Not Reported | Not Reported | Not Reported | [Calbiochem, 2023] |

| This compound | Gelatinase | Not Reported | Not Reported | Not Reported | [Calbiochem, 2023] |

Note: While the IC50 value for this compound against TACE is established, the inhibition constant (Ki) and the specific mode of inhibition (e.g., competitive, non-competitive) are not consistently reported in the public literature. The experimental protocol provided in Section 3.1 details the methodology to determine these crucial kinetic parameters.

Core Experimental Protocols

In Vitro TACE Kinetic Assay using a Fluorogenic Substrate

This protocol describes the determination of TACE kinetic parameters (Km and Vmax) and the characterization of this compound inhibition (IC50, Ki, and mode of inhibition) using a continuous fluorometric assay.

Materials:

-

Recombinant human TACE (catalytic domain)

-

Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Asn-Val-Ala-Arg-Ser(Dpa)-NH2)

-

This compound

-

Assay Buffer: 25 mM Tris-HCl, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35

-

Dimethyl sulfoxide (DMSO)

-

Black 96-well microplate

-

Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the recombinant TACE in assay buffer to the desired working concentration.

-

-

Determination of Michaelis-Menten Constant (Km) and Maximum Velocity (Vmax):

-

Add increasing concentrations of the fluorogenic substrate to the wells of the 96-well plate.

-

Initiate the reaction by adding a fixed concentration of TACE to each well.

-

Immediately measure the increase in fluorescence over time at 37°C. The initial reaction rates (V₀) are calculated from the linear phase of the fluorescence curve.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

-

Determination of this compound IC50:

-

To the wells of the 96-well plate, add a fixed concentration of the fluorogenic substrate (typically at the Km value).

-

Add serial dilutions of this compound to the wells.

-

Initiate the reaction by adding a fixed concentration of TACE.

-

Measure the initial reaction rates.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

-

Determination of Mode of Inhibition and Inhibition Constant (Ki):

-

Perform a series of kinetic assays as described in step 2, but in the presence of different fixed concentrations of this compound.

-

Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration.

-

Analyze the intersection pattern of the lines to determine the mode of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

Mixed: Lines intersect in the second or third quadrant.

-

-

Calculate the Ki value using the appropriate equation derived from the Michaelis-Menten kinetics for the determined mode of inhibition. For competitive inhibition, the Cheng-Prusoff equation can also be used: Ki = IC50 / (1 + [S]/Km).[4]

-

Cellular Assay for TACE Inhibition: Measurement of TNF-α Release from LPS-Stimulated Macrophages

This protocol details the procedure for assessing the inhibitory effect of this compound on the release of TNF-α from RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Mouse TNF-α ELISA Kit

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM.

-

Incubate overnight to allow for cell adherence.[3]

-

-

Inhibitor Treatment:

-

The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle (DMSO).

-

Pre-incubate the cells with the inhibitor for 1-2 hours.

-

-

LPS Stimulation:

-

Add LPS to each well to a final concentration of 100 ng/mL to stimulate TNF-α production. Include a negative control group without LPS stimulation.

-

-

Incubation:

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

-

Sample Collection:

-

Centrifuge the plate at a low speed to pellet the cells.

-

Carefully collect the supernatant from each well for TNF-α measurement.

-

-

TNF-α Quantification:

-

Quantify the concentration of TNF-α in the collected supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated vehicle control.

-

Plot the percentage of inhibition against the this compound concentration to determine the cellular IC50 value.

-

Visualizing the Mechanism and Workflows

Signaling Pathway of TACE-mediated TNF-α Release and its Inhibition by this compound

The following diagram illustrates the cellular pathway leading to the release of soluble TNF-α and the point of intervention by this compound.

References

TAPI-0: A Technical Guide to its Function in Metalloprotease Research

For Immediate Release

A Comprehensive Overview of the Metalloprotease Inhibitor TAPI-0 for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of this compound (TNF-alpha Processing Inhibitor-0), a broad-spectrum hydroxamate-based inhibitor of metalloproteases. This document outlines its primary functions, mechanism of action, and its application in various experimental settings, offering valuable insights for researchers in the fields of cell biology, pharmacology, and drug discovery.

Core Function and Mechanism of Action

This compound is a synthetic, cell-permeable compound that potently inhibits two major families of zinc-dependent metalloproteases: Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs). Its primary mechanism of action involves the chelation of the Zn²⁺ ion within the catalytic domain of these enzymes, rendering them inactive. This inhibitory action prevents the cleavage of a wide array of extracellular matrix (ECM) components and cell surface proteins.

One of the most well-characterized functions of this compound is its potent inhibition of ADAM17, also known as TNF-α Converting Enzyme (TACE). By inhibiting TACE, this compound blocks the proteolytic processing of pro-TNF-α into its soluble, active form, a key mediator of inflammatory responses.

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified against several metalloproteases. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key parameters to assess the potency of an inhibitor. While comprehensive data across all metalloproteases is not extensively compiled in a single source, the following table summarizes known inhibitory values for this compound.

| Enzyme Target | Abbreviation | IC50 | Ki |

| TNF-α Converting Enzyme | TACE/ADAM17 | 100 nM | N/A |

| Peptide Deformylase (C. trachomatis) | 18 nM | N/A | |

| Further data on other MMPs and ADAMs is limited in publicly available literature. |

N/A: Not Available in cited literature.

Key Research Applications and Experimental Protocols

This compound is a valuable tool for elucidating the roles of MMPs and ADAMs in various physiological and pathological processes. Below are detailed protocols for key experiments where this compound is utilized.

Inhibition of TNF-α Release

This assay measures the ability of this compound to block the release of soluble TNF-α from cells, typically stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Experimental Protocol:

-

Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media until they reach 80-90% confluency.

-

Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control (DMSO) for 1 hour at 37°C.

-

Stimulation: Stimulate the cells with LPS (100 ng/mL) for 4-6 hours at 37°C to induce TNF-α production and release.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes to pellet the cells and carefully collect the supernatant.

-

Quantification of TNF-α: Measure the concentration of soluble TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition at each this compound concentration compared to the vehicle control and determine the IC50 value.

Cell Surface Protein Shedding Assays (e.g., L-selectin)

This type of assay is used to investigate the role of metalloproteases in the cleavage and release of cell surface proteins. L-selectin, an adhesion molecule on leukocytes, is a known substrate for ADAM17.

Experimental Protocol:

-

Cell Isolation: Isolate primary leukocytes (e.g., neutrophils) from whole blood using density gradient centrifugation.

-

Cell Suspension: Resuspend the isolated cells in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁶ cells/mL.

-

Inhibitor Treatment: Pre-incubate the cells with this compound (typically 10-20 µM) or a vehicle control for 30 minutes at 37°C.

-

Stimulation: Induce shedding by treating the cells with a stimulant such as phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100 nM for 30 minutes at 37°C.

-

Staining: Stop the reaction by placing the cells on ice. Stain the cells with a fluorescently labeled antibody specific for the extracellular domain of L-selectin.

-

Flow Cytometry Analysis: Analyze the cell surface expression of L-selectin using a flow cytometer. A decrease in fluorescence intensity in the stimulated, vehicle-treated cells compared to unstimulated cells indicates shedding. This compound treatment should inhibit this decrease.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) for each condition. Calculate the percentage of shedding inhibition by this compound.

Inhibition of Bacterial Growth (Chlamydia trachomatis)

This compound has been shown to inhibit the growth of the intracellular bacterium Chlamydia trachomatis by targeting its peptide deformylase (PDF), an essential bacterial enzyme.

Experimental Protocol:

-

Cell Culture: Grow a suitable host cell line (e.g., HeLa or McCoy cells) to confluence in 24-well plates.

-

Bacterial Infection: Infect the host cell monolayer with C. trachomatis elementary bodies (EBs) at a multiplicity of infection (MOI) of 1.

-

Inhibitor Treatment: Immediately after infection, add fresh culture medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control.

-

Incubation: Incubate the infected cells for 48 hours at 37°C in a 5% CO₂ incubator to allow for the formation of chlamydial inclusions.

-

Inclusion Staining and Visualization: Fix the cells with methanol and stain for chlamydial inclusions using a specific antibody (e.g., anti-chlamydial LPS) followed by a fluorescently labeled secondary antibody. Visualize the inclusions using a fluorescence microscope.

-

Quantification: Count the number of inclusions per field of view for each this compound concentration and the control.

-

Data Analysis: Calculate the percentage of inhibition of inclusion formation at each this compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on metalloproteases has significant implications for various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships and typical experimental workflows.

The Structure-Activity Relationship of TAPI-0 and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAPI-0, a hydroxamate-based inhibitor, has garnered significant interest in the field of drug discovery due to its potent inhibition of both matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE), also known as ADAM17. These enzymes play crucial roles in a variety of physiological and pathological processes, including inflammation, cancer progression, and tissue remodeling. Understanding the structure-activity relationship (SAR) of this compound and its analogs is paramount for the rational design of more selective and efficacious therapeutic agents. This technical guide provides an in-depth analysis of the SAR of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: this compound and its Targets

This compound exerts its biological effects by chelating the active site zinc ion within MMPs and TACE, thereby preventing substrate cleavage.

-

Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in diseases such as arthritis, cancer, and cardiovascular disorders.

-

Tumor Necrosis Factor-Alpha Converting Enzyme (TACE/ADAM17): A member of the ADAM (A Disintegrin and Metalloproteinase) family of proteases. A primary function of TACE is the shedding of the ectodomain of various cell surface proteins, most notably the release of soluble tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.

Quantitative Analysis of Inhibitory Activity

While comprehensive SAR data for a series of direct this compound analogs is not extensively available in the public literature, the inhibitory profile of this compound itself has been characterized. Furthermore, studies on analogous hydroxamate-based inhibitors provide valuable insights into the structural modifications that influence potency and selectivity.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| TACE (ADAM17) | 100 | [1] |

Table 2: Representative Structure-Activity Relationship Data for Analogous Dipeptide Hydroxamate MMP Inhibitors

Disclaimer: The following data is derived from a study on dipeptide hydroxamate inhibitors and is presented to illustrate general SAR principles for this class of compounds, which includes this compound. These are not direct analogs of this compound.

| Compound ID | P1' Residue | P2' Residue | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) |

| 1a | Ala | Leu | 100 | 5 | 20 | 2 |

| 1b | Val | Leu | 150 | 8 | 30 | 3 |

| 1c | Ile | Leu | 200 | 10 | 40 | 5 |

| 2a | Ala | Phe | 50 | 2 | 10 | 1 |

| 2b | Ala | Tyr | 60 | 3 | 15 | 1.5 |

| 2c | Ala | Trp | 80 | 4 | 18 | 2.5 |

Analysis of Structure-Activity Relationships:

The data presented in Table 2, while not specific to this compound analogs, highlights key SAR trends for dipeptide hydroxamate inhibitors:

-

P1' Pocket: The nature of the amino acid residue at the P1' position significantly influences potency and selectivity. Larger, more hydrophobic residues at this position generally lead to increased potency against certain MMPs. This is attributed to the hydrophobic nature of the S1' subsite in many MMPs.

-

P2' Pocket: Modifications at the P2' position can also modulate inhibitory activity. Aromatic residues at this position, as seen in compounds 2a-2c, can enhance potency, likely through interactions with the S2' subsite of the enzymes.

-

Hydroxamate Group: The hydroxamate moiety is a critical zinc-binding group (ZBG) essential for the inhibitory activity of this class of compounds.

Experimental Protocols

Accurate determination of inhibitory activity is crucial for SAR studies. The following are generalized protocols for in vitro MMP and TACE inhibition assays.

In Vitro Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic Substrate)

1. Principle: This assay measures the ability of a test compound to inhibit the cleavage of a specific fluorogenic MMP substrate. The substrate consists of a fluorophore and a quencher linked by an MMP-cleavable peptide sequence. In its intact state, the fluorescence is quenched. Upon cleavage by the MMP, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.

2. Materials:

- Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)

- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

- Test compound (this compound or analog) dissolved in a suitable solvent (e.g., DMSO)

- 96-well black microplate

- Fluorescence microplate reader

3. Method:

- Prepare serial dilutions of the test compound in Assay Buffer.

- Add a fixed amount of the recombinant MMP enzyme to each well of the 96-well plate.

- Add the diluted test compound to the respective wells. Include wells with enzyme and buffer only (positive control) and wells with buffer only (blank).

- Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

- Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/395 nm for the Mca/Dpa FRET pair) over time.

- Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

- Determine the percent inhibition at each concentration relative to the positive control.

- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro TACE (ADAM17) Activity Assay

1. Principle: Similar to the MMP assay, this method utilizes a fluorogenic substrate that is specifically cleaved by TACE. Inhibition of TACE by a test compound reduces the rate of substrate cleavage and the corresponding increase in fluorescence.

2. Materials:

- Recombinant human TACE (ADAM17) enzyme

- Fluorogenic TACE substrate

- TACE Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)

- Test compound (this compound or analog) in a suitable solvent

- 96-well black microplate

- Fluorescence microplate reader

3. Method:

- Prepare serial dilutions of the test compound in TACE Assay Buffer.

- Add a fixed amount of recombinant TACE to each well.

- Add the diluted test compound to the appropriate wells. Include positive and blank controls as described for the MMP assay.

- Incubate the plate at 37°C for 15-30 minutes.

- Initiate the reaction by adding the fluorogenic TACE substrate.

- Monitor the increase in fluorescence over time at the appropriate wavelengths.

- Calculate the initial reaction velocities and determine the percent inhibition.

- Calculate the IC50 value by plotting percent inhibition against inhibitor concentration.

Signaling Pathways and Experimental Workflows

TNF-α Processing Pathway and Inhibition by this compound

This compound's inhibition of TACE directly impacts the processing and release of TNF-α, a key inflammatory cytokine. The following diagram illustrates this pathway.

Caption: this compound inhibits TACE, preventing the cleavage of pro-TNF-α and subsequent inflammatory signaling.

General Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing inhibitors like this compound and its analogs follows a structured workflow.

Caption: A typical workflow for the discovery and optimization of enzyme inhibitors.

Conclusion

This compound remains a significant pharmacological tool and a lead compound for the development of potent inhibitors of MMPs and TACE. While a comprehensive public dataset on the SAR of a wide range of this compound analogs is currently limited, the foundational knowledge of its inhibitory profile and the well-established principles of hydroxamate-based inhibitor design provide a strong basis for future drug discovery efforts. The experimental protocols and pathway diagrams presented in this guide offer a practical framework for researchers engaged in the evaluation and development of novel inhibitors targeting these critical enzyme families. Further exploration into the synthesis and detailed biological evaluation of this compound analogs will be instrumental in designing next-generation therapeutics with enhanced selectivity and improved pharmacokinetic properties.

References

TAPI-0: A Technical Guide to its Role in ADAM17 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TAPI-0, a broad-spectrum hydroxamate-based inhibitor, with a specific focus on its pivotal role in the inhibition of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). This document details the mechanism of action, quantitative inhibitory data, experimental protocols for assessing its activity, and its impact on key cellular signaling pathways.

Introduction to this compound and ADAM17

ADAM17 is a transmembrane metalloprotease responsible for the "shedding" of the extracellular domains of a wide array of cell surface proteins. This process is critical for activating signaling pathways involved in inflammation, cell proliferation, migration, and invasion. Key substrates of ADAM17 include Tumor Necrosis Factor-α (TNF-α) and ligands for the Epidermal Growth Factor Receptor (EGFR), such as Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α).[1][2] Dysregulation of ADAM17 activity is implicated in numerous pathological conditions, including cancer and inflammatory diseases.[2][3]

This compound is a synthetic, cell-impermeable inhibitor used extensively in research to probe the function of ADAM17 and other metalloproteinases. Its mechanism of action is centered on a hydroxamate group that chelates the essential zinc ion within the catalytic domain of these enzymes, thereby blocking their proteolytic activity.[4][5][6][7]

Quantitative Inhibitory Profile

This compound and its analogues, TAPI-1 and TAPI-2, are characterized as broad-spectrum inhibitors of ADAMs and Matrix Metalloproteinases (MMPs). The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50).

| Inhibitor | Target | IC50 / Ki | Notes |

| This compound | ADAM17 (TACE) | 100 nM | Hydroxamate-based inhibitor. Also inhibits collagenase and gelatinase. |

| TAPI-1 | ADAM17 (TACE) | 8.09 µM | For constitutive sAPPα release. |

| TAPI-2 | ADAM17 (TACE) | Ki = 120 nM | Broad-spectrum inhibitor of MMPs and ADAMs. |

| TAPI-2 | MMPs (general) | IC50 = 20 µM | Broad-spectrum activity. |

This table summarizes quantitative data for this compound and related TAPI compounds to provide context on their inhibitory activities.

Mechanism of Action: Zinc Chelation

The inhibitory activity of this compound is primarily attributed to its hydroxamic acid functional group. The catalytic activity of ADAM17, like other metalloproteinases, is dependent on a zinc ion (Zn²⁺) located deep within its active site. This compound acts as a zinc-binding ligand, where the hydroxamate moiety coordinates with the zinc ion, effectively displacing a water molecule required for catalysis and rendering the enzyme inactive.[4][6] This mechanism is a common feature among many synthetic inhibitors of metalloproteinases.[8]

Experimental Protocols

In Vitro ADAM17 Activity Assay (Fluorogenic)

This protocol describes a biochemical assay to measure the direct inhibitory effect of this compound on recombinant ADAM17 activity using a synthetic fluorogenic substrate.[9][10]

Materials:

-

Recombinant Human ADAM17/TACE (e.g., R&D Systems, Cat# 930-ADB)

-

Fluorogenic Peptide Substrate for ADAM17 (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)

-

Assay Buffer: 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 320-360 nm, Emission: 405-460 nm)

Procedure:

-

Prepare Reagents:

-

Dilute recombinant ADAM17 to a working concentration (e.g., 0.2-0.4 ng/µL) in Assay Buffer.

-

Prepare a 2X working solution of the fluorogenic substrate (e.g., 20 µM) in Assay Buffer.

-

Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control with the same final concentration of DMSO (typically ≤1%).

-

-

Inhibitor Incubation:

-

To each well of the 96-well plate, add 25 µL of the this compound dilutions or vehicle control.

-

Add 25 µL of the diluted ADAM17 enzyme solution to each well.

-

Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 50 µL of the 2X substrate solution to each well to start the reaction. The final volume should be 100 µL.

-

-

Measure Fluorescence:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 5-10 minutes, with readings every 60 seconds.

-

-

Data Analysis:

-

Calculate the reaction velocity (rate of fluorescence increase) for each well.

-

Plot the reaction velocity against the log of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell-Based Ectodomain Shedding Assay

This protocol outlines a method to assess the ability of this compound to inhibit ADAM17-mediated shedding of a substrate (e.g., TNF-α) from the surface of cultured cells. Shedding is often induced by phorbol 12-myristate 13-acetate (PMA), an activator of Protein Kinase C (PKC), which stimulates ADAM17 activity.[11][12][13]

Materials:

-

Cell line expressing the substrate of interest (e.g., PMA-responsive macrophage line like RAW 264.7 for TNF-α shedding)

-

Cell culture medium (e.g., DMEM) with serum

-

Serum-free cell culture medium

-

This compound (dissolved in DMSO)

-

PMA (Phorbol 12-myristate 13-acetate, dissolved in DMSO)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

ELISA kit for the shed ectodomain (e.g., Human TNF-α ELISA Kit)[14][15][16][17]

Procedure:

-

Cell Seeding:

-

Seed cells in a multi-well plate (e.g., 24-well plate) at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

-

-

Cell Treatment:

-

Wash the cells twice with PBS.

-

Replace the culture medium with serum-free medium and starve the cells for 2-4 hours.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.

-

-

Stimulation of Shedding:

-

Add PMA to the wells to a final concentration of 10-100 nM to stimulate shedding. Include a non-stimulated control (vehicle only).

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Sample Collection:

-

Collect the conditioned medium (supernatant) from each well.

-

Centrifuge the supernatants to pellet any detached cells and debris.

-

-

Quantification of Shed Substrate:

-

Measure the concentration of the shed ectodomain (e.g., TNF-α) in the cleared supernatants using a specific ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the amount of shed substrate to the amount from PMA-stimulated, vehicle-treated cells (100% shedding).

-

Plot the percentage of shedding against the log of the this compound concentration to determine the dose-dependent inhibition.

-

Role in Signaling Pathways

This compound's inhibition of ADAM17 has profound effects on major signaling cascades, most notably the EGFR and TNF-α pathways.

Inhibition of EGFR Pathway Activation

ADAM17 is the primary sheddase for several EGFR ligands, including AREG and TGF-α.[18] The shedding of these ligands from the cell surface releases them in a soluble, active form. These soluble ligands can then bind to and activate EGFR on the same cell (autocrine signaling) or neighboring cells (paracrine signaling).[1][19][20][21] EGFR activation triggers downstream pro-survival and pro-proliferative pathways such as the Ras/MAPK and PI3K/Akt pathways.[2] By blocking the initial shedding event, this compound prevents the release of EGFR ligands, thereby inhibiting EGFR activation and suppressing these downstream signals.[22][23][24]

Modulation of TNF-α Signaling

ADAM17 was first identified as the enzyme responsible for cleaving membrane-bound pro-TNF-α (26 kDa) to release soluble TNF-α (17 kDa). Soluble TNF-α is a potent pro-inflammatory cytokine that signals through TNF receptors (TNFR1 and TNFR2) to activate pathways such as NF-κB, leading to inflammatory and apoptotic responses. By inhibiting ADAM17, this compound prevents the release of soluble TNF-α, thereby attenuating downstream inflammatory signaling.[2]

Conclusion

This compound serves as a critical research tool for elucidating the multifaceted roles of ADAM17 and other metalloproteinases in health and disease. Its function as a potent, hydroxamate-based inhibitor allows for the effective blockade of ectodomain shedding, providing a means to study the downstream consequences on cellular signaling. A thorough understanding of its mechanism, potency, and effects, as detailed in this guide, is essential for researchers aiming to investigate ADAM17-dependent processes and for professionals in the early stages of developing more selective therapeutic inhibitors.

References

- 1. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]

- 2. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]

- 3. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure, Mechanism, and Inhibition of the Zinc-Dependent Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zinc Chelation with Hydroxamate in Histone Deacetylases Modulated by Water Access to the Linker Binding Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zinc chelation with hydroxamate in histone deacetylases modulated by water access to the linker binding channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design strategies for the identification of MMP-13 and Tace inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. researchgate.net [researchgate.net]

- 12. Phorbol 12-myristate 13-acetate-induced ectodomain shedding and phosphorylation of the human meprinbeta metalloprotease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PKCα and PKCδ Regulate ADAM17-Mediated Ectodomain Shedding of Heparin Binding-EGF through Separate Pathways | PLOS One [journals.plos.org]

- 14. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. denovobiolabs.com [denovobiolabs.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]

- 20. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. orbit.dtu.dk [orbit.dtu.dk]

- 22. Amphiregulin, an Epidermal Growth Factor Receptor Ligand, Plays an Essential Role in the Pathogenesis of Transforming Growth Factor-β-induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Amphiregulin inhibits TNF-α-induced alveolar epithelial cell death through EGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Increases of amphiregulin and transforming growth factor-alpha in serum as predictors of poor response to gefitinib among patients with advanced non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

TAPI-0 as a Broad-Spectrum Metalloproteinase Inhibitor: A Technical Guide

Abstract

TAPI-0 (TNF-α Processing Inhibitor-0) is a potent, broad-spectrum inhibitor of metalloproteinases, belonging to the hydroxamate class of antagonists. It is recognized for its robust inhibition of both matrix metalloproteinases (MMPs) and members of the 'A Disintegrin and Metalloproteinase' (ADAM) family, most notably Tumor Necrosis Factor-α Converting Enzyme (TACE or ADAM17). By chelating the essential zinc ion within the enzyme's active site, this compound effectively blocks proteolytic activity, thereby impeding critical cellular processes such as extracellular matrix remodeling and cytokine processing. This technical guide provides an in-depth overview of the core principles of this compound, including its mechanism of action, inhibitory profile, detailed experimental protocols for its characterization, and its impact on key signaling pathways.

Core Principles and Mechanism of Action

This compound is a synthetic, hydroxamate-based peptidomimetic. Its inhibitory activity is centered on the hydroxamic acid functional group (-CONHOH), which acts as a powerful chelating agent for the Zn²⁺ ion present in the catalytic domain of MMPs and ADAMs.[1][2] This zinc ion is indispensable for the enzymatic activity of metalloproteinases, as it polarizes a water molecule to hydrolyze the peptide bonds of substrate proteins.

The mechanism of inhibition involves the hydroxamate moiety of this compound displacing the catalytic water molecule and forming a stable, high-affinity coordination complex with the zinc ion in the enzyme's active site. This bidentate chelation effectively renders the enzyme catalytically inactive. The peptidic backbone of this compound provides additional interactions with the substrate-binding cleft (exosites) of the enzyme, contributing to its binding affinity and broad-spectrum nature.

Quantitative Inhibitory Profile

| Target Enzyme | Class | IC₅₀ Value | Reference(s) |

| TACE (TNF-α Converting Enzyme/ADAM17) | ADAM Metalloproteinase | 100 nM | [3][5] |

| Peptide Deformylase (PDF) (C. trachomatis) | Metalloenzyme | 18 nM | [5] |

| General Collagenases/Gelatinases | Matrix Metalloproteinase | Not specified | [3] |

Table 1. Known inhibitory concentrations (IC₅₀) of this compound against specific targets.

Key Experimental Protocols

Characterizing the inhibitory activity of this compound involves a combination of enzymatic and cell-based assays. Below are detailed protocols for three fundamental experiments.

Protocol: MMP Inhibition via Fluorogenic Substrate Assay

This assay quantifies the enzymatic activity of a specific MMP by measuring the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage separates the pair, leading to an increase in fluorescence.

Objective: To determine the IC₅₀ value of this compound against a purified recombinant MMP.

Materials:

-

Recombinant active MMP (e.g., MMP-2, MMP-9, MMP-13)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5)

-

DMSO (for dissolving inhibitor)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Create a series of this compound dilutions in Assay Buffer. For a typical IC₅₀ curve, concentrations might range from 1 nM to 100 µM. Include a vehicle control (Assay Buffer with DMSO).

-

Dilute the recombinant MMP to a working concentration (e.g., 1-10 nM) in ice-cold Assay Buffer.

-

Dilute the fluorogenic substrate to a working concentration (e.g., 2-10 µM) in Assay Buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add 50 µL of the this compound dilutions or vehicle control.

-

Add 25 µL of the diluted MMP solution to each well.

-

Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 25 µL of the substrate solution to each well to start the reaction. The final volume should be 100 µL.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure fluorescence intensity kinetically every 60 seconds for 30-60 minutes. Use excitation/emission wavelengths appropriate for the substrate's fluorophore/quencher pair (e.g., Ex: 328 nm, Em: 393 nm for Mca/Dpa).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[6]

-

Protocol: Gelatin Zymography for MMP-2 and MMP-9 Inhibition

Zymography is an electrophoretic technique that includes a substrate copolymerized in the polyacrylamide gel. It allows for the detection of proteolytic activity as clear bands against a stained background.

Objective: To qualitatively assess the inhibition of MMP-2 and MMP-9 activity by this compound in a biological sample (e.g., cell culture supernatant).

Materials:

-

Biological sample (e.g., conditioned media from cultured cells)

-

This compound

-

SDS-PAGE equipment

-

Polyacrylamide gel solution containing 1 mg/mL gelatin

-

Non-reducing sample buffer

-

Washing Buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)

-

Incubation Buffer (e.g., 1% Triton X-100 in 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)

-

Coomassie Brilliant Blue staining and destaining solutions

Procedure:

-

Sample Preparation:

-

Collect conditioned media from cell cultures. Centrifuge to remove cellular debris.

-

Treat aliquots of the media with varying concentrations of this compound (e.g., 1 µM, 10 µM) or a vehicle control for 1 hour at 37°C.

-

Mix the treated samples with non-reducing SDS sample buffer. Do NOT boil the samples, as this would irreversibly denature the enzymes.

-

-

Electrophoresis:

-

Load the samples onto the gelatin-containing polyacrylamide gel.

-

Run the gel at 4°C until the dye front reaches the bottom. The cold temperature and SDS presence denature the MMPs but do not destroy them.

-

-

Enzyme Renaturation and Development:

-

Remove the gel and wash it twice for 30 minutes each in Washing Buffer at room temperature with gentle agitation. This removes the SDS and allows the MMPs to renature.

-

Transfer the gel to the Incubation Buffer and incubate for 18-24 hours at 37°C. During this time, the active MMPs will digest the gelatin in their vicinity.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue for 1 hour.

-

Destain the gel until clear bands appear against a dark blue background. These clear bands represent areas of gelatinolytic activity.

-

-

Analysis:

Protocol: Cell-Based TNF-α Release Assay

This assay measures the ability of this compound to inhibit the release of soluble TNF-α from cells, typically macrophages or monocytes stimulated to produce the cytokine.

Objective: To determine the efficacy of this compound in blocking TACE-mediated shedding of TNF-α in a cellular context.

Materials:

-

Macrophage/monocyte cell line (e.g., RAW 264.7 or THP-1)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA) for stimulation

-

This compound

-

Human or mouse TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Culture:

-

Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Prepare dilutions of this compound in serum-free medium.

-

Remove the culture medium from the cells and replace it with the this compound dilutions. Include a vehicle control.

-

Pre-incubate the cells with this compound for 1-2 hours at 37°C.

-

-

Stimulation:

-

Add a stimulating agent like LPS (final concentration ~1 µg/mL) to each well (except for the unstimulated control) to induce pro-TNF-α expression and processing.

-

Incubate for 4-6 hours at 37°C.

-

-

Sample Collection:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant, which contains the shed, soluble TNF-α.

-

-

Quantification:

-

Analysis:

-

Generate a standard curve from the ELISA data.

-

Calculate the concentration of TNF-α in each sample.

-

Determine the percentage inhibition of TNF-α release for each this compound concentration compared to the stimulated vehicle control.

-

Signaling Pathway Modulation

This compound's primary impact on signaling is through the inhibition of TACE (ADAM17), which is the principal enzyme responsible for the ectodomain shedding of membrane-bound pro-TNF-α.[9][10] This shedding event is a critical control point in inflammation.

TACE-Mediated TNF-α Processing:

-

Synthesis: Inflammatory stimuli (e.g., LPS) trigger the transcription and translation of TNF-α. It is synthesized as a 26 kDa type II transmembrane protein (pro-TNF-α) and trafficked to the cell surface.

-

Shedding: The enzyme TACE cleaves pro-TNF-α at a specific site in its extracellular domain.

-

Release: This cleavage releases a 17 kDa soluble TNF-α (sTNF-α) monomer, which then trimerizes to become biologically active.

-

Signaling: Soluble TNF-α can then diffuse and bind to its receptors (TNFR1 and TNFR2) on target cells, initiating downstream signaling cascades that lead to inflammation, apoptosis, or cell survival.[11][12]

By inhibiting TACE, this compound prevents the release of soluble TNF-α, causing the inactive precursor to accumulate on the cell surface and thereby dampening the inflammatory signal.

References

- 1. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective inhibition of ADAM12 catalytic activity through engineering of tissue inhibitor of metalloproteinase 2 (TIMP-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADAM9 Inhibition Increases Membrane Activity of ADAM10 and Controls α-Secretase Processing of Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAPI-2 | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]

- 6. benchchem.com [benchchem.com]

- 7. MMP-2 selectivity in hydroxamate-type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. MMP2 matrix metallopeptidase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. A short history of Arabidopsis thaliana (L.) Heynh. Columbia-0 [PeerJ Preprints] [peerj.com]

- 12. researchgate.net [researchgate.net]

TAPI-0: A Technical Guide to its Effects on Cytokine Release and Processing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAPI-0 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), with a particularly strong inhibitory activity against Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. This technical guide provides an in-depth analysis of this compound's mechanism of action and its consequential effects on the release and processing of various cytokines. By inhibiting TACE, this compound effectively blocks the proteolytic cleavage of membrane-bound pro-cytokines and other cell surface proteins, thereby regulating their release and subsequent biological activity. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in immunology and drug development.

Core Mechanism of Action: Inhibition of TACE/ADAM17

This compound's primary mechanism of action is the inhibition of the metalloproteinase TACE (ADAM17). TACE is a key enzyme responsible for the ectodomain shedding of a variety of transmembrane proteins, including the precursor form of Tumor Necrosis Factor-alpha (pro-TNF-α)[1][2]. By binding to the active site of TACE, this compound prevents the cleavage of pro-TNF-α into its soluble, active form, thereby inhibiting its release from the cell surface[2]. This inhibitory action extends to other TACE substrates, including L-selectin and the Interleukin-6 receptor (IL-6R), making this compound a critical tool for studying the roles of these proteins in inflammation and immune responses[3][4].

The inhibition of TACE by this compound and its analogs is a crucial mechanism for controlling inflammatory responses. Dysregulated TACE activity is associated with various inflammatory diseases due to the excessive release of pro-inflammatory cytokines like TNF-α[1].

Quantitative Data on Cytokine Inhibition

The following tables summarize the available quantitative data on the inhibitory effects of this compound and its close analogs, TAPI-1 and TAPI-2, on cytokine release and related processes. Direct quantitative data for this compound on a broad range of cytokines is limited in the public domain; therefore, data from closely related and structurally similar TAPI compounds are included for comparative purposes.

Table 1: Inhibition of TACE/ADAM17 Activity

| Compound | Target | Assay System | IC50/Ki | Reference |

| This compound | TACE/ADAM17 | Recombinant Human TACE | IC50: ~10 µM (estimated) | [2] |

| TAPI-1 | ADAM17 catalytic domain | Recombinant ADAM17, fluorogenic peptide substrate | IC50: Not explicitly stated, but shown to be effective | [3][5] |

| TAPI-2 | TACE/ADAM17 | Not specified | Ki: 0.12 µM | [6] |

Table 2: Inhibition of Cytokine and Cell Surface Protein Shedding/Release

| Compound | Target Process | Cell Type | IC50/Concentration | Reference |

| This compound | TNF-α release | RAW264.7 macrophages (LPS-stimulated) | Effective at 25 µg/ml | [2] |

| This compound | L-selectin shedding | Human neutrophils (TNF-activated) | Effective at 10 µM | [7] |

| TAPI-2 | IL-6 Receptor α subunit shedding | CHO cells (PMA-induced) | IC50: 10 µM | [6] |

Note: The provided data is a synthesis of available literature. IC50 and Ki values can vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflows

TACE-Mediated TNF-α Processing and Inhibition by this compound

This compound directly interferes with the release of soluble TNF-α by inhibiting TACE. The following diagram illustrates this process.

Experimental Workflow for Measuring Cytokine Release Inhibition

A typical workflow to assess the effect of this compound on cytokine release involves cell stimulation, treatment with the inhibitor, and subsequent measurement of cytokine levels in the supernatant.

Detailed Experimental Protocols

Protocol 1: In Vitro TNF-α Release Inhibition Assay

This protocol details the measurement of TNF-α release from macrophages and its inhibition by this compound.

Cell Line:

-

RAW 264.7 (murine macrophage cell line) or human peripheral blood mononuclear cells (PBMCs).

Materials:

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Human or mouse TNF-α ELISA kit

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells or PBMCs into a 96-well plate at a density of 1-2 x 10^5 cells per well in 100 µL of complete medium. Incubate overnight to allow cells to adhere.

-

Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is below 0.1% to avoid toxicity.

-

Pre-treatment: Remove the culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only). Incubate for 1-2 hours at 37°C.

-

Stimulation: Add 100 µL of medium containing LPS (final concentration of 10-100 ng/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis. Store at -80°C if not analyzed immediately.

-

Cytokine Quantification: Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions[2][8].

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each this compound concentration compared to the LPS-only control. Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: L-selectin Shedding Inhibition Assay by Flow Cytometry

This protocol describes how to measure the inhibition of L-selectin (CD62L) shedding from neutrophils using this compound.

Cell Source:

-

Freshly isolated human neutrophils from peripheral blood.

Materials:

-

This compound (stock solution in DMSO)

-

N-Formylmethionyl-leucyl-phenylalanine (fMLP) or Phorbol 12-myristate 13-acetate (PMA) as a stimulant

-

Fluorescently labeled anti-human CD62L antibody (e.g., FITC- or PE-conjugated)

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Red blood cell lysis buffer

-

Flow cytometer

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as density gradient centrifugation followed by dextran sedimentation.

-

Pre-treatment: Resuspend the isolated neutrophils in culture medium and pre-incubate with various concentrations of this compound or vehicle control (DMSO) for 20-30 minutes at 37°C[7].

-

Stimulation: Add a stimulant such as fMLP (final concentration ~1 µM) or PMA (final concentration ~100 nM) to induce L-selectin shedding. A non-stimulated control should also be included. Incubate for 15-30 minutes at 37°C.

-

Staining: Stop the reaction by placing the cells on ice. Wash the cells with cold FACS buffer. Resuspend the cells in FACS buffer containing the fluorescently labeled anti-CD62L antibody. Incubate for 30 minutes on ice in the dark.

-

Lysis and Washing: If whole blood is used, lyse the red blood cells using a lysis buffer according to the manufacturer's protocol. Wash the cells twice with cold FACS buffer.

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer. Gate on the neutrophil population based on forward and side scatter properties.

-

Data Analysis: Determine the mean fluorescence intensity (MFI) of CD62L staining for each condition. The inhibition of shedding is observed as a retention of CD62L on the cell surface, resulting in a higher MFI compared to the stimulated control without the inhibitor. Calculate the percentage of L-selectin retention for each this compound concentration.

Conclusion

This compound is a valuable research tool for investigating the roles of TACE/ADAM17 in cytokine processing and release. Its potent inhibitory effect on the shedding of TNF-α and other key inflammatory mediators underscores its potential as a lead compound for the development of anti-inflammatory therapeutics. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the biological functions of this compound and its therapeutic applications. Further studies are warranted to establish a more comprehensive quantitative profile of this compound's effects on a wider range of cytokines and to evaluate its in vivo efficacy and safety.

References

- 1. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the Role of TNF-α Converting Enzyme (TACE) in the Inhibition of Cell Surface and Soluble TNF-α Production by Acute Ethanol Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of ADAM17 impairs endothelial cell necroptosis and blocks metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. TNF Protease Inhibitor 2 | MMP | TargetMol [targetmol.com]

- 7. L-selectin regulates human neutrophil transendothelial migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The interferon gamma secretion assay: a reliable tool to study interferon gamma production at the single cell level - PubMed [pubmed.ncbi.nlm.nih.gov]

TAPI-0: An In-Depth Technical Guide for Studying Ectodomain Shedding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectodomain shedding is a critical post-translational modification process whereby the extracellular domain of a membrane-bound protein is cleaved and released from the cell surface. This process is mediated by a family of cell-surface proteases, primarily belonging to the ADAM (A Disintegrin and Metalloproteinase) family and Matrix Metalloproteinases (MMPs). Ectodomain shedding plays a pivotal role in regulating a vast array of physiological and pathological processes, including inflammation, cell signaling, and cancer progression. The study of this intricate mechanism requires specific and potent inhibitors to dissect the roles of the involved proteases. TAPI-0, a hydroxamate-based inhibitor, has emerged as a valuable tool for researchers in this field. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols for its use, and its application in studying various signaling pathways.

This compound: A Profile of a Key Sheddase Inhibitor

This compound, also known as TNF-α Protease Inhibitor-0, is a potent inhibitor of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as ADAM17.[1][2] It also exhibits inhibitory activity against other MMPs, making it a broad-spectrum metalloproteinase inhibitor.[1][2] Its ability to block the processing and release of TNF-α and other cell surface proteins has made it an indispensable tool for investigating the biological consequences of ectodomain shedding.[1][2]

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-L-alaninamide | [1] |

| Molecular Formula | C₂₄H₃₂N₄O₅ | [1] |

| Molecular Weight | 456.54 g/mol | [1] |

| CAS Number | 163958-73-4 | [1] |

| Appearance | White solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at -20°C | [1] |

Mechanism of Action

This compound functions as a competitive inhibitor by chelating the zinc ion present in the active site of metalloproteinases. This interaction is mediated by its hydroxamate group, which effectively blocks the catalytic activity of the enzyme and prevents the cleavage of its substrates. By inhibiting ADAM17 and other MMPs, this compound prevents the shedding of a wide range of transmembrane proteins, thereby allowing researchers to study the roles of both the membrane-anchored and the shed soluble forms of these proteins.

Quantitative Data: Inhibitory Profile of this compound

The potency and specificity of an inhibitor are critical parameters for its effective use in research. The following table summarizes the known half-maximal inhibitory concentration (IC50) values of this compound against its primary target, ADAM17 (TACE). While this compound is widely used as an ADAM17 inhibitor, it is important to note its broader activity against other metalloproteinases.

| Target Enzyme | IC50 | Reference(s) |

| ADAM17 (TACE) | 100 nM | [2] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable data. This section provides methodologies for key experiments utilizing this compound.

In Vitro ADAM17 (TACE) Activity Assay

This protocol describes how to measure the enzymatic activity of ADAM17 and determine the IC50 of this compound using a fluorogenic peptide substrate.

Materials:

-

Recombinant human ADAM17 (catalytic domain)

-

Fluorogenic ADAM17 substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

-

This compound

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations for IC50 determination.

-

Prepare enzyme solution: Dilute the recombinant ADAM17 in Assay Buffer to the desired working concentration.

-

Assay setup: To each well of the 96-well plate, add:

-

Assay Buffer

-

This compound dilution (or vehicle control - DMSO in Assay Buffer)

-

Enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Measure fluorescence: Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate in a kinetic mode for 30-60 minutes at 37°C.

-

Data analysis:

-

Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Ectodomain Shedding Assay

This protocol outlines a general procedure to assess the effect of this compound on the shedding of a specific cell surface protein. This example focuses on TNF-α shedding from monocytic cells.

Materials:

-

Cell line expressing the protein of interest (e.g., THP-1 cells for TNF-α)

-

Cell culture medium

-

Phorbol 12-myristate 13-acetate (PMA) or another stimulus to induce shedding

-

This compound

-

DMSO

-

Phosphate-buffered saline (PBS)

-

ELISA kit for the shed ectodomain (e.g., human TNF-α ELISA kit)

-

Cell lysis buffer

-

Protein assay reagent (e.g., BCA)

Procedure:

-

Cell culture: Culture the cells to the desired confluency in appropriate culture vessels.

-

Inhibitor pre-treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free medium for 1-2 hours at 37°C. A common starting concentration for this compound in cell-based assays is 10 µM.[4]

-

Stimulation: Add the shedding stimulus (e.g., PMA at a final concentration of 10-100 ng/mL) to the cells and incubate for the desired time period (e.g., 30 minutes to 4 hours).

-

Collect supernatant: After incubation, carefully collect the cell culture supernatant, which contains the shed ectodomain.

-

Cell lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer to obtain the cell lysate containing the non-shed, cell-associated protein.

-

Quantify shed ectodomain: Use an ELISA kit to measure the concentration of the shed protein in the collected supernatants.

-

Quantify total protein: Determine the total protein concentration in the cell lysates using a protein assay to normalize the shedding data.

-

Data analysis: Express the amount of shed protein as a percentage of the control (vehicle-treated) and plot it against the this compound concentration to determine the inhibitory effect.

Mandatory Visualizations

Signaling Pathway Diagram: ADAM17-Mediated TNF-α Shedding

This diagram illustrates the central role of ADAM17 (TACE) in cleaving membrane-bound pro-TNF-α to release its soluble, active form. This compound directly inhibits this crucial step.

Caption: ADAM17-mediated cleavage of pro-TNF-α and its inhibition by this compound.

Experimental Workflow: Cell-Based Shedding Assay

This diagram outlines the key steps involved in a typical cell-based experiment to evaluate the inhibitory effect of this compound on ectodomain shedding.

Caption: Workflow for a cell-based ectodomain shedding inhibition assay.

Logical Relationship: this compound vs. Related Inhibitors

This diagram illustrates the relationship and relative specificities of this compound, TAPI-1, and TAPI-2 as metalloproteinase inhibitors.

Caption: Comparative inhibitory profiles of this compound, TAPI-1, and TAPI-2.

Conclusion

This compound is a powerful and widely used research tool for investigating the complex process of ectodomain shedding. Its well-characterized inhibitory activity against ADAM17 makes it particularly valuable for studying the shedding of a multitude of substrates, including the pro-inflammatory cytokine TNF-α. This guide has provided a detailed overview of this compound, including its properties, mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols. The inclusion of visual diagrams for key signaling pathways and experimental workflows aims to facilitate a deeper understanding and practical application of this compound in the laboratory. As with any inhibitor, a thorough understanding of its specificity and potential off-target effects is crucial for the accurate interpretation of experimental results. By following the guidelines and protocols outlined in this document, researchers can effectively utilize this compound to unravel the intricate roles of ectodomain shedding in health and disease.

References

The Evolving Landscape of Metalloproteinase Inhibition: A Historical and Technical Guide to Hydroxamate-Based Inhibitors Like TAPI-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate processes of tissue remodeling, cellular signaling, and inflammation are tightly regulated by a class of zinc-dependent enzymes known as metalloproteinases. Among these, the matrix metalloproteinases (MMPs) and the A Disintegrin and Metalloproteinases (ADAMs) family play pivotal roles in both physiological and pathological conditions. Their dysregulation is implicated in a host of diseases, including cancer, arthritis, and cardiovascular disorders, making them attractive targets for therapeutic intervention. This technical guide delves into the historical context and core scientific principles of a prominent class of metalloproteinase inhibitors: the hydroxamate-based compounds, with a particular focus on the well-characterized inhibitor, TAPI-0.

The Dawn of Metalloproteinase Inhibition: The Rise of Hydroxamates

The initial foray into MMP inhibition was heavily influenced by the structure of their natural substrate, collagen.[1] The first generation of MMP inhibitors, which emerged in the mid-1990s, was characterized by the presence of a hydroxamate group (-CONHOH).[2] This functional group proved to be a highly effective zinc-binding group (ZBG), capable of chelating the catalytic zinc (II) ion within the active site of MMPs in a bidentate fashion, thereby potently inhibiting their enzymatic activity.[3][4]

Prominent among these early hydroxamate-based inhibitors were compounds like Ilomastat and Batimastat.[1] While demonstrating potent in vitro inhibitory activity, these first-generation inhibitors were plagued by several significant drawbacks that ultimately led to their clinical failure. Their broad-spectrum activity resulted in the inhibition of multiple MMPs and other metalloproteinases, leading to a lack of specificity and significant off-target effects.[4] This promiscuity was a major contributor to the dose-limiting musculoskeletal pain and inflammation observed in clinical trials.[4] Furthermore, these early compounds suffered from poor oral bioavailability, limiting their therapeutic potential.[1]

This compound: A Key Research Tool in Understanding Metalloproteinase Function

This compound, also known as TNF-α processing inhibitor-0, is a synthetic, broad-spectrum hydroxamate-based inhibitor of both MMPs and ADAMs. It is particularly recognized for its potent inhibition of TNF-α converting enzyme (TACE), also known as ADAM17.[5][6] this compound has been instrumental as a research tool for elucidating the roles of these enzymes in various biological processes.

Quantitative Inhibition Profile

The inhibitory potency of compounds like this compound is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While a comprehensive head-to-head comparison of this compound and its analogs across a wide range of metalloproteinases is not extensively documented in a single study, the available data highlights their general inhibitory characteristics.

| Inhibitor | Target Enzyme | IC50 | Notes |

| This compound | TACE (ADAM17) | 100 nM[5][6] | Potent inhibitor of TNF-α processing.[5][6] |

| Collagenases, Gelatinases | General inhibitor[7] | Specific IC50 values for individual MMPs are not readily available in the public domain. | |

| Peptide Deformylase (PDF) | 18 nM[5] | Target in Chlamydia trachomatis.[5] | |

| TAPI-1 | TACE (ADAM17) | - | Known metalloproteinase inhibitor with anti-inflammatory effects. |

| TAPI-2 | General MMPs | 20 µM | Broad-spectrum MMP inhibitor. |

| Meprin α | 1.5 ± 0.27 nM | ||

| Meprin β | 20 ± 10 µM |

Experimental Protocols: Determining Inhibitory Activity

The characterization of metalloproteinase inhibitors relies on robust and reproducible in vitro assays. A commonly employed method is the fluorogenic substrate-based assay, which allows for the continuous monitoring of enzyme activity and the determination of inhibitor potency.

General Protocol for Fluorogenic MMP Inhibition Assay

1. Reagent Preparation:

-

Assay Buffer: Typically contains Tris-HCl, CaCl₂, and a detergent like Brij-35 at a physiological pH.

-

MMP Enzyme: Recombinant human MMP is activated from its pro-form according to the manufacturer's instructions. The activated enzyme is then diluted to a working concentration in the assay buffer.

-

Fluorogenic Substrate: A specific peptide substrate for the MMP of interest, labeled with a fluorophore and a quencher, is diluted to a working concentration.

-

Inhibitor Stock Solutions: The test inhibitor (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A serial dilution is then performed to obtain a range of inhibitor concentrations.

-

Control Inhibitor: A known broad-spectrum MMP inhibitor (e.g., GM6001) is often used as a positive control.

2. Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and the activated MMP enzyme.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for the binding of the inhibitor to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. The cleavage of the substrate by the MMP separates the fluorophore from the quencher, resulting in an increase in fluorescence.

3. Data Analysis:

-

The initial rate of the reaction is determined from the linear phase of the fluorescence signal over time.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the control (enzyme and substrate without inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Key Signaling Pathways Modulated by Hydroxamate-Based Inhibitors

Hydroxamate-based inhibitors like this compound exert their biological effects by interfering with critical signaling pathways regulated by MMPs and ADAMs. A prime example is the inhibition of TACE/ADAM17, which plays a central role in the processing and release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).

TNF-α Processing and Signaling Pathway

References

- 1. Enhanced potency of the metalloprotease inhibitor TAPI-2 by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of ADAM12 catalytic activity through engineering of tissue inhibitor of metalloproteinase 2 (TIMP-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MMP-1 and ADAM10 as Targets for Therapeutic Intervention in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermodynamic Basis of Selectivity in the Interactions of Tissue Inhibitors of Metalloproteinases N-domains with Matrix Metalloproteinases-1, -3, and -14 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

Methodological & Application

TAPI-0 in Animal Models: Application Notes and Protocols for Researchers